molecular formula C15H16N2O2S B2733636 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 851169-09-0

2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B2733636
CAS No.: 851169-09-0
M. Wt: 288.37
InChI Key: AYQDULUDTYXQRL-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-1H-1,3-benzodiazole core substituted with a phenyl group at the 1-position and a sulfanyl acetic acid moiety at the 2-position.

Properties

IUPAC Name

2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQDULUDTYXQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid typically involves multiple stepsThe final step involves the addition of the sulfanylacetic acid moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds similar to 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiazolidine and related structures demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been identified as a favorable characteristic for enhancing this activity .

Anticancer Properties

The compound’s structural analogs have been investigated for their anticancer potential. For example, research into benzodiazole derivatives has revealed that modifications at specific positions can lead to increased cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .

Pharmacology

Anti-inflammatory Effects

Compounds containing the benzodiazole moiety have been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .

Analgesic Activity

Preliminary studies suggest that derivatives of this compound may exhibit analgesic effects. These effects are hypothesized to be mediated through central nervous system pathways similar to those utilized by conventional analgesics .

Material Science

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique functional groups allow it to act as a monomer or cross-linking agent in polymerization processes. This can lead to materials with tailored mechanical and thermal properties suitable for various industrial applications .

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics such as oxacillin. This highlights the potential of benzodiazole derivatives as new antibacterial agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzodiazole derivatives indicated that one particular compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The study showed that this compound induced apoptosis via the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetic acid moiety may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzodiazole vs. Tetrazole ():
    The compound in replaces the benzodiazole ring with a tetrazole (1H-tetrazol-5-yl). Tetrazoles are more electron-deficient and exhibit stronger hydrogen-bonding capacity, which can enhance solubility and metabolic stability. However, benzodiazoles may offer better aromatic stacking interactions in biological systems .

  • Benzodiazole vs. This modification could alter redox properties compared to the benzodiazole core .
  • Benzodiazole vs. Benzothiophene ():
    The benzothiophene derivative in replaces nitrogen atoms with sulfur, creating a more electron-rich aromatic system. This substitution may enhance lipophilicity and membrane permeability .

Substituent Modifications

  • Sulfanyl Acetic Acid vs. Acetonitrile (): The analog 2-(3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-yl)acetonitrile () substitutes the sulfanyl acetic acid with an acetonitrile group. This change reduces acidity (pKa ~25 for nitriles vs.
  • Sulfanyl Acetic Acid vs. Methanamine ():
    The compound (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methanamine bis(trifluoroacetic acid) () replaces the sulfanyl acetic acid with a methanamine group. This introduces basicity (pKa ~10–11 for amines) and forms a salt with trifluoroacetic acid, significantly enhancing water solubility compared to the free acid form .

  • Ethyl Ester vs. Free Acid (): The ethyl ester derivative in (Ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) esterifies the carboxylic acid, increasing lipophilicity and likely improving cell membrane penetration but requiring metabolic activation for functionality .

Physicochemical Properties

  • Molecular Weight and Solubility:

    • The benzotriazole analog in has a molecular weight of ~250–300 g/mol (assuming hydrochloride salt), comparable to the target compound (estimated ~330 g/mol).
    • The methanamine derivative in (C12H15F6N3O4) has a higher molecular weight (~403 g/mol) due to trifluoroacetic acid counterions, which enhance solubility but may limit blood-brain barrier penetration .
  • Acidity/Basicity:

    • Sulfanyl acetic acid (pKa ~2–4) provides moderate acidity, while the benzotriazole and tetrazole analogs () exhibit stronger acidic/basic character due to nitrogen-rich heterocycles .

Biological Activity

The compound 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid is a derivative of benzodiazole and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a benzodiazole moiety linked to a sulfanyl acetic acid group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that modifications at specific positions on the benzodiazole ring can enhance their effectiveness against various microbial strains. For instance, compounds with electron-withdrawing groups showed increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays against a panel of cancer cell lines. In a screening conducted by the National Cancer Institute (NCI), the compound exhibited moderate cytotoxicity across several cancer types. The results indicated that at a concentration of 10 µM, the average growth inhibition was around 104.68%, with specific cell lines showing sensitivity .

Cell Line Growth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The data suggests that while the compound does not exhibit potent anticancer activity compared to leading chemotherapeutics, it may serve as a scaffold for further modification and optimization.

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Benzodiazole derivatives have been reported to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways could make it a candidate for development in anti-inflammatory therapies .

Case Studies

  • Study on Antimicrobial Properties : A series of benzodiazole derivatives were synthesized and tested for their antimicrobial efficacy. The study revealed that specific substitutions on the benzodiazole ring significantly enhanced antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Anticancer Screening : In an NCI DTP protocol study involving 60 different cancer cell lines, the compound was tested for its ability to inhibit tumor growth. The findings indicated that while some lines were less affected, others showed promising sensitivity which warrants further investigation into structural modifications for improved efficacy .

Q & A

Q. What are the established synthetic routes for 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, and how do reaction conditions influence yield?

Answer: A two-step synthesis strategy is commonly employed for analogous sulfanyl-acetic acid derivatives:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3-benzodiazol core.

Alkylation : Introduce the sulfanyl-acetic acid moiety via nucleophilic substitution.
Critical parameters include:

  • Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may degrade thermally sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance alkylation reactivity .
  • Stoichiometry : Excess alkylating reagent (e.g., bromoacetic acid) drives the reaction to completion, but side products (e.g., disulfides) may form if pH is uncontrolled.
    Yield optimization typically requires iterative adjustment of these variables.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

  • 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., coupling constants in the benzodiazol ring) to confirm regiochemistry. The sulfanyl-acetic acid moiety shows characteristic singlet peaks for the methylene group (δ ~3.8–4.2 ppm).
  • IR Spectroscopy : Confirm the presence of thioether (C–S stretch, ~600–700 cm⁻¹) and carboxylic acid (O–H stretch, ~2500–3000 cm⁻¹) groups.
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
  • X-ray Crystallography : Resolve ambiguous regiochemistry (if NMR is inconclusive) using single-crystal diffraction data .

Advanced Research Questions

Q. How do data contradictions arise in biological activity studies of this compound, and how can they be resolved?

Answer: Discrepancies in reported bioactivity (e.g., anticonvulsant vs. anticancer effects) often stem from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. primary neurons) or dosing protocols.
  • Metabolic Instability : The carboxylic acid group may undergo esterification or decarboxylation in vivo, altering bioavailability .
    Resolution Strategies :
    • Standardize assays using validated cell models (e.g., NCI-60 panel for cancer studies).
    • Perform stability studies (HPLC-MS) under physiological conditions to identify degradation products .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors or sodium channels. Focus on the sulfanyl group’s potential for hydrogen bonding or π-π stacking with aromatic residues.
  • MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent to account for conformational flexibility.
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values) of the phenyl and benzodiazol groups with experimental IC₅₀ data to refine predictive models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticonvulsant properties?

Answer:

  • Scaffold Modifications :
    • Replace the phenyl group with halogenated or electron-withdrawing substituents to enhance blood-brain barrier penetration.
    • Substitute the tetrahydrobenzodiazol ring with saturated heterocycles (e.g., piperidine) to reduce metabolic oxidation.
  • Functional Group Additions : Introduce amide or ester prodrug moieties to improve solubility.
  • In Vivo Validation : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, monitoring ED₅₀ values and neurotoxicity .

Q. What analytical methods are critical for resolving co-eluting impurities in HPLC analysis?

Answer:

  • Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 30% → 70% over 20 min) to separate polar degradation products.
  • Tandem MS : Use MRM transitions to differentiate isobaric impurities (e.g., m/z 320 → 205 for the parent ion vs. m/z 320 → 189 for deacetylated byproducts).
  • Chiral Columns : Resolve enantiomeric impurities if asymmetric centers are present in intermediates .

Q. How can stability studies under accelerated conditions inform storage recommendations?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC-PDA Monitoring : Track degradation kinetics (e.g., t90 values) for the parent compound and major impurities.
  • Recommendations : Store lyophilized samples at –20°C in amber vials with desiccants to minimize hydrolysis and photolysis .

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